1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine
Description
Properties
Molecular Formula |
C10H20N4 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-5-7(3)9(11)10-12-8(6-2)13-14(10)4/h7,9H,5-6,11H2,1-4H3 |
InChI Key |
AODQRRYVZGDGCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C(C(C)CC)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Alkylation: The triazole ring is then alkylated using ethyl and methyl halides under basic conditions to introduce the ethyl and methyl groups.
Attachment of the Side Chain: The final step involves the attachment of the 2-methylbutan-1-amine side chain through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Triazole-Containing Amines
Key Observations:
1-Methyl substitution on the triazole nitrogen (common in all analogs) prevents tautomerization, stabilizing the ring for further functionalization .
Amine Chain Modifications :
- The 2-methylbutan-1-amine chain in the target compound offers greater conformational flexibility than the rigid 2,2-dimethylpropan-1-amine in , which may influence receptor binding or solubility .
- Shorter chains (e.g., ethan-1-amine in ) reduce molecular weight but may limit interactions with hydrophobic binding pockets .
Synthetic Routes :
Biological Activity
1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylbutan-1-amine is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The compound has a molecular formula of and a molecular weight of approximately 182.22 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antifungal Activity : Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function.
- Antimicrobial Properties : Similar to other triazole compounds, this compound may exhibit broad-spectrum antimicrobial activity by interfering with nucleic acid synthesis or cell wall formation in bacteria.
Case Studies and Research Findings
Several studies have investigated the biological effects of triazole derivatives:
- Antifungal Efficacy : A study demonstrated that triazole derivatives showed significant antifungal activity against Candida species. The compound's structural modifications enhanced its potency against resistant strains .
- Antimicrobial Screening : In a screening of various triazole compounds, this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to established antibiotics .
- Cell Culture Studies : In vitro studies using human cell lines indicated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapeutics .
Data Table: Biological Activity Overview
Q & A
Q. How can the synthesis of 1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylbutan-1-amine be optimized for high yield and purity?
Methodological Answer: Synthesis optimization involves precise control of reaction parameters:
- Temperature and Solvents: Reactions typically proceed in polar aprotic solvents (e.g., DMF, acetonitrile) at 80–120°C to facilitate cyclocondensation or nucleophilic substitution .
- Catalysts: Transition-metal catalysts (e.g., Cu(I) for click chemistry) or acid/base mediators enhance regioselectivity and yield .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Table 1: Representative Synthesis Conditions
| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1,2,4-Triazole derivatives | DMF | 100 | Cu(I) | 78 | 97 |
| Aminoguanidine derivatives | Toluene | 120 | Acetic acid | 65 | 92 |
Q. What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry (e.g., triazole proton signals at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
- Infrared (IR) Spectroscopy: Peaks at 1600–1650 cm⁻¹ confirm C=N stretching in the triazole ring .
Q. Table 2: Representative Spectroscopic Data
Q. What are the key structural features influencing its reactivity?
Methodological Answer:
- Triazole Ring: The 1,2,4-triazole core provides π-electron density for hydrogen bonding and metal coordination .
- Substituent Effects: The 3-ethyl group enhances lipophilicity, while the 2-methylbutan-1-amine side chain introduces steric bulk, affecting reaction kinetics .
- Hydrogen Bonding: Intramolecular N–H···N bonds stabilize planar conformations, as shown in X-ray crystallography .
Advanced Research Questions
Q. How do intramolecular and intermolecular hydrogen bonds influence the crystal structure?
Methodological Answer: X-ray diffraction studies reveal:
- Intramolecular Bonds: C–H···N bonds form S(6) ring motifs, stabilizing planar triazole geometries .
- Intermolecular Networks: N–H···N and C–H···O bonds create zigzag supramolecular chains (R₂²(8) motifs) and 2D networks, impacting packing density .
- Thermal Stability: Stronger hydrogen bonds correlate with higher melting points (e.g., 220–250°C) .
Q. What insights do DFT studies provide on the compound’s electronic properties?
Methodological Answer: DFT/B3LYP/6-311G(d,p) calculations reveal:
- Charge Distribution: Mulliken charges show electron-rich N atoms in the triazole ring (–0.45 e), favoring electrophilic attacks .
- Frontier Orbitals: A narrow HOMO-LUMO gap (4.2 eV) suggests redox activity, supported by cyclic voltammetry .
- Electrostatic Potential (ESP): Negative ESP regions near the triazole ring indicate nucleophilic sites for ligand-receptor interactions .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer: SAR strategies include:
- Substituent Modification: Replacing the ethyl group with electron-withdrawing groups (e.g., –CF₃) improves enzyme inhibition (e.g., IC₀₀ reduced by 40%) .
- Side Chain Elongation: Extending the 2-methylbutan-1-amine chain enhances binding to hydrophobic pockets in target proteins (e.g., kinase inhibitors) .
- Biological Assays: In vitro testing against cancer cell lines (e.g., MCF-7) and enzymatic targets (e.g., CYP450) quantifies potency improvements .
Q. Table 3: Bioactivity of Selected Analogs
| Analog Substituent | Target Enzyme | IC₅₀ (µM) | Improvement vs. Parent |
|---|---|---|---|
| –CF₃ at triazole C3 | CYP3A4 | 0.8 | 2.5× |
| Extended alkylamine chain | EGFR Kinase | 1.2 | 3.0× |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
